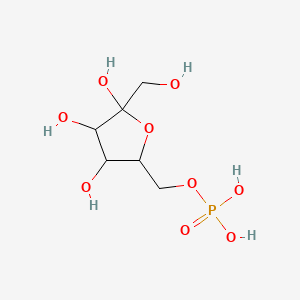
Tagatose, 6-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tagatose, 6-(dihydrogen phosphate) is a phosphorylated derivative of tagatose, a rare sugar It is a ketohexose phosphate with the molecular formula C6H13O9P
Preparation Methods
Synthetic Routes and Reaction Conditions
Tagatose, 6-(dihydrogen phosphate) can be synthesized through enzymatic and chemical methods. One common approach involves the isomerization of fructose-6-phosphate to tagatose-6-phosphate using enzymes such as fructose-6-phosphate 4-epimerase . The reaction conditions typically include a buffered solution at pH 7.5 and a temperature of 40°C .
Industrial Production Methods
Industrial production of tagatose, 6-(dihydrogen phosphate) often employs a multienzyme cascade system. This method involves the use of multiple enzymes to convert sucrose into tagatose-6-phosphate through a series of phosphorylation and dephosphorylation reactions . The process is optimized for high yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tagatose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products
The major products formed from these reactions include tagatose-6-phosphate derivatives, sugar alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Tagatose, 6-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of sugar metabolism.
Mechanism of Action
Tagatose, 6-(dihydrogen phosphate) exerts its effects by participating in metabolic pathways. It is phosphorylated by tagatose-6-phosphate kinase to form tagatose-1,6-bisphosphate, which then enters various biochemical pathways . The compound affects sugar metabolism by inhibiting key enzymes and altering metabolic fluxes .
Comparison with Similar Compounds
Similar Compounds
Fructose-6-phosphate: A similar ketohexose phosphate involved in glycolysis.
Glucose-6-phosphate: Another hexose phosphate with roles in glycolysis and gluconeogenesis.
Galactose-6-phosphate: Involved in the Leloir pathway of galactose metabolism.
Uniqueness
Its ability to inhibit certain enzymes and affect metabolic pathways distinguishes it from other hexose phosphates .
Properties
IUPAC Name |
[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGXPAPYGQALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














